Ferroptosis-IN-1
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Overview
Description
Ferroptosis-IN-1 is a small molecule inhibitor that specifically targets and inhibits ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferroptosis-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and oxidation to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring cost-effectiveness and environmental sustainability. This includes optimizing reaction conditions, using efficient purification techniques, and implementing green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ferroptosis-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often catalyzed by oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Ferroptosis-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of ferroptosis and to develop new ferroptosis inhibitors
Biology: Employed in cellular and molecular biology research to investigate the role of ferroptosis in various physiological and pathological processes
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and ischemia-reperfusion injury
Industry: Utilized in drug discovery and development to identify and optimize new therapeutic agents targeting ferroptosis
Mechanism of Action
Ferroptosis-IN-1 exerts its effects by inhibiting key molecular targets involved in the ferroptosis pathway. The primary target is glutathione peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, this compound promotes the accumulation of lipid peroxides, leading to cell death. Other molecular targets and pathways involved include the iron metabolism pathway and the system Xc− antiporter, which regulates cystine uptake and glutamate release .
Comparison with Similar Compounds
Ferroptosis-IN-1 is unique compared to other ferroptosis inhibitors due to its specific mechanism of action and high potency. Similar compounds include:
Erastin: Induces ferroptosis by inhibiting the system Xc− antiporter.
RSL3: Directly inhibits GPX4, similar to this compound.
DPI2: Another ferroptosis inducer that targets the iron metabolism pathway.
These compounds share similarities in their ability to induce ferroptosis but differ in their specific molecular targets and mechanisms of action, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C22H34O5 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(1'S,2R,3'R,4R,4'S,4'aR,8'aS)-4'-[2-(furan-3-yl)ethyl]-2,3',4',8'a-tetramethylspiro[1,3-dioxolane-4,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-1',2-diol |
InChI |
InChI=1S/C22H34O5/c1-15-12-18(23)20(3)17(19(15,2)10-7-16-8-11-25-13-16)6-5-9-22(20)14-26-21(4,24)27-22/h8,11,13,15,17-18,23-24H,5-7,9-10,12,14H2,1-4H3/t15-,17-,18+,19+,20+,21-,22+/m1/s1 |
InChI Key |
OHUWAKBYRFUZRI-ZPYIRMGQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC[C@]24CO[C@@](O4)(C)O)C)O |
Canonical SMILES |
CC1CC(C2(C(C1(C)CCC3=COC=C3)CCCC24COC(O4)(C)O)C)O |
Origin of Product |
United States |
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